N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide is a chemical compound that features a triazole ring substituted with a 4-fluorobenzyl group and a butanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the triazole intermediate.
Attachment of the Butanesulfonamide Moiety: The final step involves the reaction of the triazole derivative with butanesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: 4-Fluorobenzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide involves its interaction with specific molecular targets. The triazole ring and the 4-fluorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butanesulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-pentanesulfonamide
- N~1~-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide
- N~1~-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide
Uniqueness
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide is unique due to the presence of the 4-fluorobenzyl group, which can enhance its binding affinity and selectivity for certain biological targets. The combination of the triazole ring and the butanesulfonamide moiety also provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C13H17FN4O2S |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H17FN4O2S/c1-2-3-8-21(19,20)17-13-15-10-18(16-13)9-11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,16,17) |
InChI Key |
PWUCEQGADRFZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NN(C=N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.